6-Hydroxy Bexarotene

Descripción general

Descripción

6-Hidroxi Bexaroteno es un metabolito oxidativo de Bexaroteno, un retinoides sintético. Sirve como un ligando de alta afinidad para los receptores X de retinoides (RXRs), específicamente uniéndose a RXRα, RXRβ, y RXRγ, así como al receptor α del ácido retinoico (RARα) con constantes de disociación (Kds) de 3.46, 4.21, 4.83, y 8.17 μM, respectivamente . Este compuesto es conocido por su activación selectiva de RXRα, RXRβ, y RXRγ sobre RARα, RARβ, y RARγ in vitro .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de 6-Hidroxi Bexaroteno involucra la oxidación de Bexaroteno. La ruta sintética típicamente incluye el uso de agentes oxidantes como el peróxido de hidrógeno u otros peróxidos bajo condiciones controladas para lograr la hidroxilación en la posición deseada en la molécula de Bexaroteno .

Métodos de Producción Industrial: La producción industrial de 6-Hidroxi Bexaroteno sigue rutas sintéticas similares pero a mayor escala. El proceso implica un estricto control de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de técnicas cromatográficas avanzadas, como la cromatografía líquida, es común para separar y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: 6-Hidroxi Bexaroteno experimenta varias reacciones químicas, incluyendo:

Oxidación: La oxidación adicional puede llevar a la formación de 6-oxo Bexaroteno.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en Bexaroteno.

Sustitución: Puede experimentar reacciones de sustitución donde el grupo hidroxilo es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros peróxidos bajo condiciones controladas.

Reducción: Agentes reductores como el borohidruro de sodio.

Sustitución: Diversos nucleófilos bajo condiciones apropiadas.

Principales Productos:

Oxidación: 6-oxo Bexaroteno.

Reducción: Bexaroteno.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

4. Aplicaciones en Investigación Científica

6-Hidroxi Bexaroteno tiene varias aplicaciones en investigación científica:

Química: Utilizado como un ligando en estudios que involucran receptores X de retinoides.

Biología: Investigado por su papel en la diferenciación celular y la apoptosis.

Medicina: Explorado por su potencial en el tratamiento de cánceres, particularmente el linfoma cutáneo de células T.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos que se dirigen a los RXRs

Aplicaciones Científicas De Investigación

6-Hydroxy Bexarotene has several scientific research applications:

Chemistry: Used as a ligand in studies involving retinoid X receptors.

Biology: Investigated for its role in cell differentiation and apoptosis.

Medicine: Explored for its potential in treating cancers, particularly cutaneous T-cell lymphoma.

Industry: Utilized in the development of new pharmaceuticals targeting RXRs

Mecanismo De Acción

6-Hidroxi Bexaroteno ejerce sus efectos uniéndose selectivamente y activando subtipos del receptor X de retinoides (RXRα, RXRβ, RXRγ). Estos receptores pueden formar heterodímeros con varias parejas receptoras como los receptores del ácido retinoico, el receptor de la vitamina D, el receptor de la tiroides, y los receptores activados por proliferadores de peroxisomas. La activación de estos receptores lleva a la modulación de la expresión genética, influenciando el crecimiento celular, la diferenciación, y la apoptosis .

Compuestos Similares:

Bexaroteno: El compuesto padre, también un agonista del receptor X de retinoides.

7-Hidroxi Bexaroteno: Otro metabolito oxidativo con propiedades de unión similares.

6-Oxo Bexaroteno: Una forma oxidada de 6-Hidroxi Bexaroteno.

Singularidad: 6-Hidroxi Bexaroteno es único debido a su afinidad de unión específica y la activación selectiva de los subtipos RXR sobre los subtipos RAR. Esta selectividad lo convierte en un compuesto valioso en la investigación centrada en las vías mediadas por RXR .

Comparación Con Compuestos Similares

Bexarotene: The parent compound, also a retinoid X receptor agonist.

7-Hydroxy Bexarotene: Another oxidative metabolite with similar binding properties.

6-Oxo Bexarotene: An oxidized form of 6-Hydroxy Bexarotene.

Uniqueness: this compound is unique due to its specific binding affinity and selective activation of RXR subtypes over RAR subtypes. This selectivity makes it a valuable compound in research focused on RXR-mediated pathways .

Actividad Biológica

6-Hydroxy Bexarotene is a significant metabolite of Bexarotene, a synthetic retinoid primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Metabolism and Pharmacokinetics

Bexarotene is extensively metabolized in the liver, with this compound being one of the predominant metabolites identified in plasma samples from humans, rats, and dogs. The metabolism involves cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the formation of several oxidative metabolites including 6-Hydroxy and 7-Hydroxy Bexarotene, as well as their corresponding oxo forms .

Table 1: Metabolites of Bexarotene

| Metabolite | Description |

|---|---|

| This compound | Major circulating metabolite |

| 7-Hydroxy Bexarotene | Minor metabolite |

| 6-Oxo Bexarotene | Minor metabolite |

| 7-Oxo Bexarotene | Minor metabolite |

Biological Activity

The biological activity of this compound is largely linked to its interaction with retinoid receptors, specifically retinoid X receptors (RXRs). While it exhibits some binding affinity to these receptors, its transactivation potential is significantly lower compared to the parent compound, Bexarotene. This reduced activity suggests that while systemic exposure to this compound is substantial, it may not contribute significantly to the therapeutic effects observed with Bexarotene administration .

- Retinoid Receptor Modulation : Although this compound binds to RXRs, its ability to activate these receptors is diminished. This has implications for its role in gene regulation related to cell differentiation and apoptosis.

- Induction of Apoptosis : Similar to Bexarotene, this compound may influence apoptotic pathways in CTCL cell lines, although detailed studies are required to elucidate these effects .

- Impact on Lipid Metabolism : The use of Bexarotene has been associated with dyslipidemia, characterized by increased triglycerides and cholesterol levels. This effect may also extend to its metabolites including this compound .

Propiedades

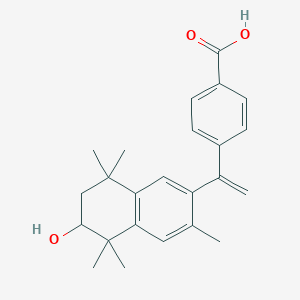

IUPAC Name |

4-[1-(6-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWGVKDCAJSUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435130 | |

| Record name | 6-Hydroxy Bexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368451-07-4 | |

| Record name | 6-Hydroxy-bexarotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy Bexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXY-BEXAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522KMW8UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-hydroxy bexarotene compare to bexarotene in terms of its activity at retinoid receptors?

A1: While bexarotene exhibits strong binding affinity and transactivation potential for retinoid X receptors (RXR), this compound shows significantly reduced activity. The study found that this compound and other oxidative metabolites of bexarotene had minimal activity in transactivating retinoic acid receptors (RAR) and reduced activity at RXR compared to bexarotene. [] This suggests that while this compound is a major circulating metabolite, it is unlikely to exert significant retinoid receptor activation compared to the parent drug.

Q2: What is the significance of this compound in bexarotene metabolism?

A2: this compound is a major circulating metabolite of bexarotene in humans, rats, and dogs. [] It is formed through oxidative metabolism of bexarotene, primarily in the liver. Although this compound is found in plasma at significant levels, especially in humans, its reduced activity at retinoid receptors suggests it may not contribute significantly to the pharmacological effects of bexarotene.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.